1-Ethylphenoxathiin 10,10-dioxide

Catalog No.
S522391
CAS No.
134476-36-1
M.F
C14H12O3S
M. Wt
260.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethylphenoxathiin 10,10-dioxide

CAS Number

134476-36-1

Product Name

1-Ethylphenoxathiin 10,10-dioxide

IUPAC Name

1-ethylphenoxathiine 10,10-dioxide

Molecular Formula

C14H12O3S

Molecular Weight

260.31 g/mol

InChI

InChI=1S/C14H12O3S/c1-2-10-6-5-8-12-14(10)18(15,16)13-9-4-3-7-11(13)17-12/h3-9H,2H2,1H3

InChI Key

HQSRQKBSOOZLHH-UHFFFAOYSA-N

SMILES

CCC1=C2C(=CC=C1)OC3=CC=CC=C3S2(=O)=O

Solubility

Soluble in DMSO

Synonyms

BW-1370U87; BW 1370U87; BW1370U87; 1370U-87; 1370U 87; 1370U87

Canonical SMILES

CCC1=C2C(=CC=C1)OC3=CC=CC=C3S2(=O)=O

Description

The exact mass of the compound 1-Ethylphenoxathiin 10,10-dioxide is 260.0507 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

1-Ethylphenoxathiin 10,10-dioxide is a heterocyclic compound characterized by its unique structure, which includes a phenoxathiin core with an ethyl group attached at the 1-position and two oxide groups at the 10-position. Its chemical formula is C14H12O3SC_{14}H_{12}O_3S, and it is classified as a sulfoxide derivative due to the presence of sulfur in its structure. This compound has garnered attention for its potential applications in various fields, including pharmaceuticals and materials science.

The chemical reactivity of 1-Ethylphenoxathiin 10,10-dioxide can be attributed to its functional groups. The sulfoxide moiety can undergo oxidation to form sulfone derivatives, while the phenolic part may participate in electrophilic aromatic substitution reactions. Additionally, the compound can act as a nucleophile due to the presence of the oxygen atoms, allowing it to engage in various nucleophilic substitution reactions.

Research indicates that 1-Ethylphenoxathiin 10,10-dioxide exhibits biological activity that may include antimicrobial and anticancer properties. Its ability to inhibit certain enzymes involved in metabolic pathways suggests potential therapeutic applications. For instance, compounds similar to this one have been explored for their efficacy against various types of cancer by inducing apoptosis in malignant cells.

Several synthesis methods have been reported for 1-Ethylphenoxathiin 10,10-dioxide:

  • Oxidation of Phenoxathiin: The synthesis can begin with phenoxathiin, which is oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid to introduce the dioxide functionality.
  • Alkylation: The introduction of the ethyl group can be achieved through alkylation reactions involving alkyl halides and phenoxathiin derivatives.
  • Cyclization Reactions: Alternative synthetic routes may involve cyclization reactions that construct the phenoxathiin framework from simpler precursors.

These methods provide a foundation for producing this compound in both laboratory and industrial settings.

1-Ethylphenoxathiin 10,10-dioxide has potential applications in:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting cancer or infectious diseases.
  • Materials Science: Its unique chemical properties could be harnessed in developing new materials with specific electronic or optical characteristics.
  • Agriculture: Potential use as a pesticide or fungicide has been suggested due to its antimicrobial properties.

Interaction studies involving 1-Ethylphenoxathiin 10,10-dioxide have focused on its effects on various biological targets. These studies often assess:

  • Enzyme Inhibition: Evaluating how this compound affects enzyme activity related to metabolic pathways.
  • Cellular Interactions: Investigating how it interacts with cellular membranes and influences cell viability.
  • Synergistic Effects: Exploring potential synergistic effects when combined with other therapeutic agents.

Such studies are crucial for understanding its mechanism of action and potential therapeutic applications.

1-Ethylphenoxathiin 10,10-dioxide shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Properties
PhenoxathiinBasic phenoxathiin structureKnown for its broad-spectrum antimicrobial activity
2-EthylphenolEthyl group at the ortho positionCommonly used as an industrial solvent
BenzothiazoleContains a thiazole ringExhibits significant antifungal properties
Sulfide DerivativesContains sulfur but lacks oxide groupsOften used in organic synthesis

Uniqueness of 1-Ethylphenoxathiin 10,10-dioxide

The uniqueness of 1-Ethylphenoxathiin 10,10-dioxide lies in its combination of a phenoxathiin core with specific oxidation states that may enhance its biological activity compared to related compounds. Its dual functionality as both a sulfoxide and an aromatic compound positions it as a versatile candidate for further research and application development.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Exact Mass

260.05071541 g/mol

Monoisotopic Mass

260.05071541 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V8Y35IOM23

Other CAS

134476-36-1

Wikipedia

1-Ethylphenoxathiin 10,10-dioxide

Dates

Modify: 2024-02-18
1: Harfenist M, McGee DP, Reeves MD, White HL. Selective inhibitors of monoamine oxidase (MAO). 5. 1-Substituted phenoxathiin inhibitors containing no nitrogen that inhibit MAO A by binding it to a hydrophobic site. J Med Chem. 1998 Jun 4;41(12):2118-25. PubMed PMID: 9622553.
2: Shockcor JP, Silver IS, Wurm RM, Sanderson PN, Farrant RD, Sweatman BC, Lindon JC. Characterization of in vitro metabolites from human liver microsomes using directly coupled hplc-nmr: application to a phenoxathiin monoamine oxidase-A inhibitor. Xenobiotica. 1996 Jan;26(1):41-8. PubMed PMID: 8851820.
3: Taylor LC, Johnson RL, St John-Williams L, Johnson T, Chang SY. The use of low-energy collisionally activated dissociation negative-ion tandem mass spectrometry for the characterization of dog and human urinary metabolites of the drug BW 1370U87. Rapid Commun Mass Spectrom. 1994 Mar;8(3):265-73. PubMed PMID: 8167371.
4: White HL, Ascher JA. Preclinical and early clinical studies with BW 1370U87, a reversible competitive monoamine oxidase-A inhibitor. Clin Neuropharmacol. 1993;16 Suppl 2:S25-33. Review. PubMed PMID: 8313394.
5: White HL, Ascher JA. Preclinical and early clinical studies with BW 1370U87, a reversible competitive MAO-A inhibitor. Clin Neuropharmacol. 1992;15 Suppl 1 Pt A:343A-344A. PubMed PMID: 1354041.

Explore Compound Types